![molecular formula C3H2ClNS B3191673 Isothiazole, 5-chloro- CAS No. 56535-95-6](/img/structure/B3191673.png)
Isothiazole, 5-chloro-
Overview
Description
Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones .
Synthesis Analysis
Isothiazoles can be synthesized via various methods. One approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers . Another method involves a Rh-catalyzed transannulation of 1,2,3-thiadiazoles with alkyl, aryl, and heteroaryl nitriles . A third approach involves three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur .Molecular Structure Analysis
The molecular structure of isothiazole consists of a five-membered ring with an unsaturated bond and an S-N bond . This structure is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .Chemical Reactions Analysis
Isothiazoles can undergo various chemical reactions. For instance, they can be produced by the oxidation of enamine-thiones . They can also be synthesized via the ring-closure of 3-mercaptopropanamides .Physical And Chemical Properties Analysis
Isothiazole is a white solid that melts near room temperature . It has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C (237 °F; 387 K) .Mechanism of Action
Safety and Hazards
Isothiazolinones are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . In pure form or in high concentrations, methylchloroisothiazolinone is a skin and membrane irritant and causes chemical burns .
Future Directions
The importance of isothiazole and of compounds containing the isothiazole nucleus has been growing over the last few years . Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . Considering the relevance and importance of isothiazolinone biocides, future research directions could focus on their synthesis, antibacterial components, toxicity (including structure–activity–toxicity relationships) outlines, and (photo)chemical stability .
properties
IUPAC Name |
5-chloro-1,2-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-2-5-6-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXAPXCRZZMDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602789 | |
Record name | 5-Chloro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56535-95-6 | |
Record name | 5-Chloro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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